molecular formula C25H24ClN3O3 B2809985 1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024184-35-7

1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No.: B2809985
CAS No.: 1024184-35-7
M. Wt: 449.94
InChI Key: QHVOZCHILWDYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H24ClN3O3 and its molecular weight is 449.94. The purity is usually 95%.
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Biological Activity

1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H31ClN2O4, with a molecular weight of 442.98 g/mol. Its IUPAC name reflects its complex structure, which includes a urea moiety linked to a tetrahydroisoquinoline derivative.

PropertyValue
Molecular FormulaC24H31ClN2O4
Molecular Weight442.98 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play a role in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Binding : It may interact with sigma receptors, which are implicated in various neurological processes and cancer biology.

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroisoquinoline derivatives, including this compound. It has been suggested that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : In vitro studies demonstrated that the compound can cause cell cycle arrest in cancer cell lines.
  • Apoptosis Induction : The activation of caspases and the modulation of Bcl-2 family proteins were observed, indicating a pathway for apoptosis induction.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been explored in preclinical models:

  • Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature highlights several case studies showcasing the biological activity of related compounds:

  • Study on Sigma Receptors : A study focused on the sigma receptor's role in mediating the effects of tetrahydroisoquinolines demonstrated that compounds similar to this compound exhibit high affinity for these receptors, leading to significant anticancer effects in vitro .
  • In Vivo Models : Animal studies have indicated that compounds with similar structures can significantly reduce tumor growth in xenograft models when administered at specific dosages .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVOZCHILWDYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.